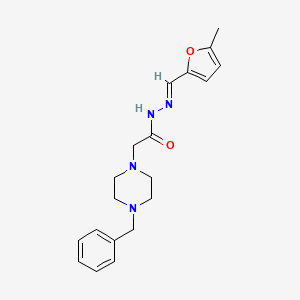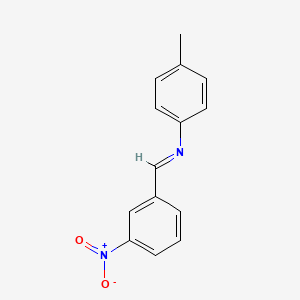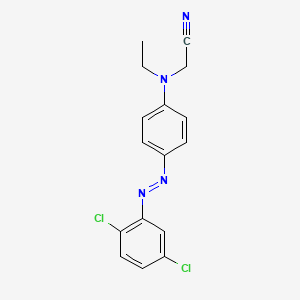
1,1'-Methylenebis(2,3,5,6-tetramethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with multiple methyl groups, making it highly symmetrical and stable. It is often used in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with 2,3,5,6-tetramethylbenzyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions to facilitate the formation of the desired product.
Industrial Production Methods:
Alkylation Reaction: The industrial production of this compound follows a similar route, where large-scale alkylation reactions are conducted in reactors designed to handle high temperatures and pressures. The use of continuous flow reactors ensures efficient production and high yields.
Purification: The crude product is then purified using techniques such as distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, depending on its specific interactions with cellular components.
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene can be compared with other similar compounds such as:
1,2,3,5-Tetramethylbenzene: Similar in structure but differs in the position of methyl groups, leading to different chemical properties and reactivity.
1,2,4,5-Tetramethylbenzene: Shares the same core structure but lacks the additional benzyl group, resulting in different applications and reactivity.
Uniqueness:
- The presence of multiple methyl groups and the benzyl substitution confer unique stability and reactivity to 1,2,4,5-Tetramethyl-3-(2,3,5,6-Tetramethylbenzyl)benzene, making it distinct from its analogs.
Propriétés
Numéro CAS |
6970-00-9 |
|---|---|
Formule moléculaire |
C21H28 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,2,4,5-tetramethyl-3-[(2,3,5,6-tetramethylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H28/c1-12-9-13(2)17(6)20(16(12)5)11-21-18(7)14(3)10-15(4)19(21)8/h9-10H,11H2,1-8H3 |
Clé InChI |
WMMIAXPRAGKYLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)

![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)
![2-[(5E)-5-(4-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11961962.png)
![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)





